molecular formula C31H46N2O3 B12297511 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-

2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12297511
M. Wt: 494.7 g/mol
InChI Key: ZOVJTMLVWJLRKQ-XAZDILKDSA-N
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Description

2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a molecular formula of C31H48N2O3 and a molecular weight of 496.736 . This compound is characterized by its diazepinone core structure, which is a seven-membered ring containing two nitrogen atoms. The presence of multiple hydroxyl groups and phenylmethyl substituents adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps, typically starting with the preparation of the diazepinone core This can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of more saturated derivatives.

    Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its effects on various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepinone core can bind to active sites of enzymes, inhibiting their activity or altering their function. The hydroxyl and phenylmethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved in its action include modulation of enzyme activity, interference with protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other diazepinone derivatives, 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

This detailed article provides a comprehensive overview of 2H-1,3-Diazepin-2-one, 4,7-bis(2-ethylbutyl)hexahydro-5,6-dihydroxy-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C31H46N2O3

Molecular Weight

494.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(2-ethylbutyl)-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C31H46N2O3/c1-5-23(6-2)19-27-29(34)30(35)28(20-24(7-3)8-4)33(22-26-17-13-10-14-18-26)31(36)32(27)21-25-15-11-9-12-16-25/h9-18,23-24,27-30,34-35H,5-8,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1

InChI Key

ZOVJTMLVWJLRKQ-XAZDILKDSA-N

Isomeric SMILES

CCC(CC)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O

Canonical SMILES

CCC(CC)CC1C(C(C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC(CC)CC)O)O

Origin of Product

United States

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